molecular formula C21H17F3N2O3 B2451249 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1904135-98-3

8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2451249
CAS No.: 1904135-98-3
M. Wt: 402.373
InChI Key: ZVFRUFQHPZVWLM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a quinoline group, and a trifluoromethoxyphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The trifluoromethoxyphenyl group is a phenyl group substituted with a trifluoromethoxy group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a degree of three-dimensionality to the molecule, while the aromatic quinoline and phenyl groups could participate in pi stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidine ring could contribute to its solubility in water, while the quinoline and trifluoromethoxyphenyl groups could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a pyrrolidine ring have biological activity and are used in drug discovery . The quinoline group is also present in many biologically active compounds .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further investigated as a potential drug candidate .

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-6-15(7-9-16)20(27)26-12-10-17(13-26)28-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFRUFQHPZVWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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